N-Phenylacetyl-Gly-Lys

Beschreibung

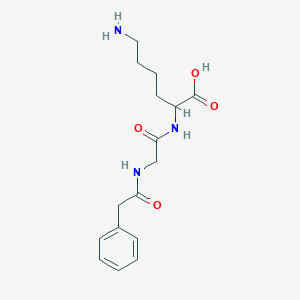

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-2-[[2-[(2-phenylacetyl)amino]acetyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c17-9-5-4-8-13(16(22)23)19-15(21)11-18-14(20)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,17H2,(H,18,20)(H,19,21)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCYMTNCRVUYFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399272 | |

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113969-25-8 | |

| Record name | N-Phenylacetyl-Gly-Lys | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies and Strategies

Established Synthetic Routes for N-Phenylacetyl-Gly-Lys

The core of synthesizing this compound is the creation of two amide linkages: one between the carboxyl group of phenylacetic acid and the amino group of glycine (B1666218), and a second between the carboxyl group of the N-phenylacetylated glycine and the α-amino group of lysine (B10760008).

The formation of a peptide bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. umich.edu This amidation reaction does not proceed spontaneously; it requires the "activation" of the carboxyl group. organic-chemistry.orguantwerpen.be Activation involves converting the carboxyl's hydroxyl group into a better leaving group, thereby making the carbonyl carbon more susceptible to nucleophilic attack by the amine. umich.edu

In the context of this compound synthesis, the first step would involve activating the carboxylic acid of the phenylacetyl group to react with the amino group of glycine. Subsequently, the carboxyl group of the resulting N-Phenylacetyl-Glycine is activated to facilitate its coupling with the α-amino group of lysine. nih.gov The efficiency and success of these coupling steps are critical for achieving a high yield of the final peptide. researchgate.net Minimizing side reactions, particularly racemization at the chiral center of lysine, is a primary concern during the activation and coupling stages. uni-kiel.de

To facilitate amide bond formation with high efficiency and minimal side reactions, a variety of coupling reagents have been developed. uantwerpen.beuni-kiel.de These reagents convert the carboxylic acid into a highly reactive intermediate in situ, which then rapidly reacts with the amine component. sigmaaldrich.com

Carbodiimides , such as Dicyclohexylcarbodiimide (B1669883) (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents. peptide.com They react with the carboxylic acid to form a reactive O-acylisourea intermediate. While effective, their use can sometimes lead to racemization and the formation of an N-acylurea byproduct. umich.edupeptide.com To suppress these side reactions, additives like 1-Hydroxybenzotriazole (HOBt) are often used in conjunction with carbodiimides. peptide.com

Onium salts (aminium/uronium and phosphonium (B103445) salts) are among the most efficient and widely used coupling reagents in modern peptide synthesis. umich.edusigmaaldrich.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium/aminium salt that reacts with carboxylic acids to form a highly reactive OAt ester. sigmaaldrich.compeptide.com The presence of the 7-azabenzotriazole moiety in HATU accelerates the coupling reaction and significantly reduces the risk of racemization, making it one of the most effective reagents, especially for difficult couplings. sigmaaldrich.com

CDI (Carbonyldiimidazole) activates the carboxylic acid by forming a reactive acyl-imidazolide intermediate. This method is generally racemization-free but is typically less reactive than methods using onium salts.

The choice of coupling reagent depends on factors such as the specific amino acid sequence, the scale of the synthesis, and the potential for steric hindrance. uniurb.it

| Coupling Reagent | Abbreviation | Type | Key Features & Notes |

|---|---|---|---|

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | Aminium/Uronium Salt | Highly efficient, fast reaction rates, low racemization. sigmaaldrich.com Excellent for sterically hindered couplings. sigmaaldrich.com |

| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Commonly used in SPPS. The urea (B33335) byproduct is soluble in organic solvents, facilitating removal. peptide.com Often used with additives like HOBt or Oxyma Pure to minimize racemization. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Phosphonium Salt | An early, effective phosphonium reagent. Its use has declined due to the formation of a carcinogenic byproduct (HMPA). uni-kiel.de |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Phosphonium Salt | Similar to BOP but does not produce HMPA. sigmaaldrich.com Very effective, especially for cyclization and sterically hindered couplings. peptide.com |

| 1,1'-Carbonyldiimidazole | CDI | Imidazole | Forms a reactive acyl-imidazolide. Generally racemization-free but less reactive than onium salts. |

Protecting Group Strategies in this compound Synthesis

A cornerstone of peptide synthesis is the use of protecting groups to temporarily block reactive functional groups, ensuring that bond formation occurs only at the desired locations. biosynth.comorganic-chemistry.org For the synthesis of this compound, this involves protecting the α-amino group of glycine and both the α-amino and ε-amino groups of lysine, as well as the C-terminal carboxyl group of lysine. nih.gov The success of the synthesis hinges on an orthogonal protection strategy , where each class of protecting group can be removed under specific conditions without affecting the others. biosynth.comorganic-chemistry.orgnih.gov

The temporary protection of the α-amino terminus of the growing peptide chain is fundamental to stepwise synthesis. biosynth.comthermofisher.com Two strategies, based on the Fmoc and Boc protecting groups, dominate the field of SPPS. researchgate.netwikipedia.org

Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group. It remains stable under acidic conditions but is rapidly removed by treatment with a mild base, typically a 20-50% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). wikipedia.orgthermofisher.com The byproducts of deprotection are washed away before the next coupling step. The Fmoc/tBu strategy is the most common approach in modern SPPS due to its milder deprotection conditions. researchgate.netwikipedia.org

Boc (tert-butoxycarbonyl): This is an acid-labile protecting group. The Boc group is removed by treatment with a moderately strong acid, such as trifluoroacetic acid (TFA). thermofisher.comgoogle.com This approach, known as the Boc/Bzl strategy, requires the use of stronger acids (like anhydrous hydrogen fluoride, HF) for the final cleavage from the resin and removal of side-chain protecting groups. wikipedia.org

| Protecting Group | Strategy | Deprotection (Cleavage) Condition | Key Advantages | Side-Chain Protection Philosophy |

|---|---|---|---|---|

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc/tBu | Base-labile (e.g., 20% piperidine in DMF) wikipedia.orgthermofisher.com | Mild deprotection conditions; orthogonal to many acid-labile side-chain protecting groups. wikipedia.org | Acid-labile groups (e.g., tBu, Trt, Boc). thermofisher.com |

| Boc (tert-butoxycarbonyl) | Boc/Bzl | Acid-labile (e.g., Trifluoroacetic acid, TFA) thermofisher.comgoogle.com | Less expensive building blocks; avoids piperidine which can cause side reactions with some sequences. | Groups cleaved by very strong acid (e.g., Benzyl-based groups, cleaved by HF). thermofisher.com |

Pac (Phenylacetyl): The phenylacetyl group can be used for side-chain protection. It is notably stable under standard synthesis conditions but can be removed enzymatically using penicillin G acylase. core.ac.ukresearchgate.net This offers a unique level of orthogonality, allowing for deprotection under very mild, specific biological conditions.

Mtt (Methyltrityl): As a member of the trityl family, the Mtt group is highly sensitive to acid. iris-biotech.de It can be selectively cleaved using a very dilute solution of TFA (e.g., 1% in DCM) without removing more robust acid-labile groups like tert-butyl (tBu) or Boc. iris-biotech.de This makes it extremely useful in Fmoc-based strategies for on-resin modifications like branching or cyclization. iris-biotech.deiris-biotech.de

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): The ivDde group is a "super-orthogonal" protecting group. It is stable to both the acidic conditions used for Boc deprotection and the basic conditions for Fmoc deprotection. iris-biotech.desigmaaldrich-jp.com It is specifically removed by treatment with a solution of hydrazine (B178648) (typically 2-10%) in DMF. sigmaaldrich-jp.comsigmaaldrich.combiotage.com This unique cleavage condition allows for the selective deprotection of a lysine side chain at any point during the synthesis, which is invaluable for creating complex or modified peptides. sigmaaldrich-jp.comnih.gov The sterically bulkier ivDde is generally more stable and less prone to migration than the related Dde group. iris-biotech.depeptide.com

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonality & Use Case |

|---|---|---|---|

| Phenylacetyl | Pac | Enzymatic (Penicillin G acylase) core.ac.ukresearchgate.net | Orthogonal to both acid- and base-labile groups. Allows for deprotection under highly specific, mild aqueous conditions. |

| Methyltrityl | Mtt | Very mild acid (e.g., 1% TFA) iris-biotech.de | Used in Fmoc/tBu strategy. Allows selective deprotection on-resin while tBu and Boc groups remain intact. iris-biotech.de Ideal for side-chain modification or branching. |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | Hydrazine (e.g., 2% N₂H₄ in DMF) sigmaaldrich-jp.combiotage.com | Orthogonal to both Fmoc and Boc strategies. Stable to piperidine and TFA. iris-biotech.desigmaaldrich-jp.com Allows for selective on-resin modification at any stage of synthesis. |

To ensure the peptide chain elongates in the correct direction (from C-terminus to N-terminus in standard synthesis), the carboxyl group of the first amino acid (lysine, in this case) must be protected. nih.govthermofisher.com

In Solid-Phase Peptide Synthesis (SPPS) , the solid support (resin) itself serves as the C-terminal protecting group. biosynth.comthermofisher.com The first amino acid is anchored to the resin via its carboxyl group. The completed peptide is only released from this support at the very end of the synthesis during the final cleavage step, which simultaneously removes the side-chain protecting groups. thermofisher.com

In Liquid-Phase (Solution) Synthesis , the C-terminus must be protected with a chemical group, commonly a simple ester like a methyl or ethyl ester. rsc.orgacs.org However, the removal of these ester groups often requires harsh basic (saponification) or acidic conditions, which can lead to side reactions such as epimerization, particularly at the C-terminal residue. acs.org To overcome this, more sophisticated protecting groups, such as silyl (B83357) esters, have been developed that can be cleaved under milder, more specific conditions. acs.org

Solid-Phase Peptide Synthesis (SPPS) Adaptations for this compound

Solid-Phase Peptide Synthesis (SPPS) offers a streamlined and often automated approach for assembling peptide chains on an insoluble polymer resin. psu.edu The synthesis proceeds by sequentially adding protected amino acids to a growing peptide chain that is covalently attached to the solid support. redalyc.org For the synthesis of this compound, a key adaptation involves the use of a pre-modified lysine derivative where the side-chain (ε-amino group) is protected by the phenylacetyl (Pac) group.

A common building block for this purpose is Nα-Fmoc-Nε-phenylacetyl-L-lysine (Fmoc-Lys(Pac)-OH). The general SPPS cycle using this derivative would be as follows:

Resin Preparation : The synthesis begins with a suitable resin, typically a Wang or 2-chlorotrityl chloride resin, to which the C-terminal amino acid, lysine, is anchored. In this case, Fmoc-Lys(Pac)-OH would be coupled to the resin.

Nα-Deprotection : The temporary Nα-protecting group, 9-fluorenylmethoxycarbonyl (Fmoc), is removed from the resin-bound lysine. This is typically achieved by treating the resin with a solution of piperidine in a solvent like dimethylformamide (DMF). psu.edu

Peptide Coupling : The next amino acid in the sequence, glycine (in the form of Fmoc-Gly-OH), is activated using a coupling reagent and then reacted with the free amino group of the resin-bound lysine to form a peptide bond.

Final Acylation : After the Gly-Lys dipeptide is assembled on the resin and the N-terminal Fmoc group from glycine is removed, the final phenylacetyl group is introduced. This is accomplished by reacting the N-terminal amino group of the resin-bound Gly-Lys with phenylacetic acid, typically activated with a coupling agent, or with phenylacetyl chloride.

Alternatively, if the desired product has the phenylacetyl group only on the N-terminus of glycine, the synthesis would start with a standard protected lysine (e.g., Fmoc-Lys(Boc)-OH) attached to the resin. After coupling Fmoc-Gly-OH and subsequent Fmoc removal, the N-terminus of the Gly-Lys peptide is acylated with phenylacetic acid. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting group (e.g., Boc) is removed simultaneously. psu.edu

| Step | Reagent/Process | Purpose |

| 1 | Fmoc-Lys(Pac)-OH + Resin | Anchoring the C-terminal amino acid |

| 2 | Piperidine/DMF | Removal of the temporary Fmoc protecting group |

| 3 | Fmoc-Gly-OH + Coupling Agent | Addition of the next amino acid in the sequence |

| 4 | Phenylacetic Acid + Coupling Agent | N-terminal acylation |

| 5 | Cleavage Cocktail (e.g., TFA-based) | Release of the final peptide from the resin |

Solution-Phase Synthesis Approaches

Solution-phase synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solvent system. researchgate.net While often more labor-intensive than SPPS due to the need for purification after each step, it is highly adaptable and suitable for large-scale production.

A plausible solution-phase strategy for this compound would involve a stepwise approach. One common method is the synthesis of the N-phenylacetylated amino acid first, followed by coupling. For instance, a method analogous to the synthesis of N-phenylacetyl-L-proline can be adapted. google.com

Synthesis of N-Phenylacetyl-Glycine : Glycine is reacted with phenylacetyl chloride in the presence of a base. The carboxyl group of glycine may be protected (e.g., as an ethyl ester) prior to this step to prevent side reactions.

Side-Chain Protection of Lysine : The ε-amino group of lysine must be protected with a suitable protecting group (e.g., Boc or Cbz) to ensure that the subsequent coupling reaction occurs specifically at the α-amino group. The carboxyl group of lysine is also typically protected, often as a methyl or ethyl ester.

Peptide Coupling : The synthesized N-Phenylacetyl-glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to minimize racemization. youtube.com This activated species is then reacted with the protected lysine ester to form the dipeptide this compound(protective group)-O-ester.

Deprotection : In the final step, the protecting groups on the lysine side chain and the C-terminal carboxyl group are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenation for Cbz, and saponification for the ester) to yield the final product.

| Reactant 1 | Reactant 2 | Coupling Reagent | Key Consideration |

| N-Phenylacetyl-glycine | H-Lys(Boc)-OEt | DCC/HOBt | Protection of lysine's side-chain amino group is critical. |

| Phenylacetyl chloride | H-Gly-Lys(Boc)-OEt | - | Requires careful control of stoichiometry to ensure acylation at the desired position. |

This stepwise approach allows for the purification and characterization of intermediates, ensuring the high purity of the final compound. google.com

Enzymatic Synthesis Strategies for Peptide Derivatives

Enzymatic methods in peptide synthesis are valued for their high stereospecificity and mild reaction conditions, which circumvent the need for extensive side-chain protection and reduce the risk of racemization. psu.edu Penicillin G acylase (PGA), an enzyme commonly used in the production of semi-synthetic antibiotics, has proven to be a versatile biocatalyst for both the formation and cleavage of phenylacetyl-protected amides. mdpi.comnih.gov

There are two primary enzymatic strategies relevant to the synthesis of this compound:

Enzymatic Coupling : PGA can be used in a kinetically controlled synthesis to couple an acyl donor (like a phenylacetyl-amino acid ester) with a nucleophile (another amino acid or peptide). researchgate.net In this scenario, N-phenylacetyl-glycine methyl ester could potentially be used as the acyl donor and reacted with lysine (or a lysine derivative) in the presence of PGA. The enzyme facilitates the formation of the peptide bond between the glycine and lysine residues. The efficiency of such enzymatic couplings can be influenced by factors like pH, temperature, and the solvent system, with frozen media sometimes offering higher yields. nih.gov

Enzymatic Deprotection : More commonly, the phenylacetyl (Pac) group is employed as an N-terminal or side-chain protecting group that can be selectively removed by PGA. nih.govcore.ac.uk In a chemo-enzymatic synthesis of this compound, one could first synthesize a precursor like N-Pac-Gly-Lys(Pac) through chemical methods (SPPS or solution-phase). Subsequently, PGA could be used to selectively cleave the Pac group from the lysine side chain, leaving the N-terminal Pac group on glycine intact, provided the reaction conditions are carefully controlled. This selectivity is a key advantage of enzymatic methods. The deprotection is typically carried out in aqueous buffer at a neutral or slightly alkaline pH. nih.gov

| Enzyme | Strategy | Substrate(s) | Key Advantage |

| Penicillin G Acylase (PGA) | Kinetically Controlled Synthesis | N-Phenylacetyl-glycine ester + Lysine | High stereoselectivity, mild reaction conditions. researchgate.net |

| Penicillin G Acylase (PGA) | Selective Deprotection | Chemically synthesized peptide with multiple Pac groups | Orthogonal deprotection under mild, neutral pH conditions. nih.gov |

These enzymatic strategies represent a "green chemistry" approach to peptide synthesis, minimizing harsh chemical reagents and unwanted byproducts. mdpi.com

Enzymatic Interactions and Substrate Specificity

N-Phenylacetyl-Gly-Lys as a Substrate for Acetyltransferases

This compound has been identified as a preferred substrate for certain members of the Gcn5-related N-acetyltransferase (GNAT) superfamily, enabling detailed study of this important class of enzymes. nih.govresearchgate.net

The Gcn5-related N-acetyltransferase (GNAT) superfamily represents a vast and diverse group of enzymes found across all domains of life, including bacteria, archaea, and eukaryotes. nih.govnih.govcsu.edu.au These enzymes are fundamental to numerous cellular processes, catalyzing the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (Ac-CoA), to the primary amine of a wide array of substrates. nih.govnih.gov While GNATs share a conserved three-dimensional structure, particularly in the Ac-CoA binding region, they exhibit significant variation in the areas responsible for recognizing and binding their specific acceptor substrates. nih.govmdpi.com

A prominent example used in the study of this compound is the protein PA4794, a GNAT from the bacterium Pseudomonas aeruginosa. nih.govresearchgate.net Extensive biochemical and crystallographic studies have been conducted on PA4794, revealing it to be the first identified acetyltransferase with a specific function for acetylating the C-terminal lysine (B10760008) residue of a peptide. nih.govresearchgate.net This monomeric protein has been characterized in its apo-form (enzyme alone), in complex with Ac-CoA, and in a ternary complex with the reaction products, providing deep insight into its catalytic mechanism. mdpi.comresearchgate.net

A key feature of the interaction between enzymes like PA4794 and this compound is the high degree of specificity for the site of acetylation. Broad substrate screening has demonstrated that PA4794 can acetylate L-lysine and certain derivatives, with a strong preference for this compound. nih.govresearchgate.netresearchgate.net

Crucially, these screening assays showed no detectable acetylation of Nε-acetyl-lysine. nih.govresearchgate.netresearchgate.net This finding is significant as it indicates that the enzyme specifically targets the ε-amino group (Nε) of the lysine side chain for acetylation. nih.govresearchgate.netresearchgate.net Further analysis confirmed that PA4794 specifically acetylates the Nε amine of a lysine residue only when it is located at the C-terminus of a peptide. nih.govresearchgate.net

The kinetic mechanism for GNAT superfamily enzymes like PA4794 typically follows a direct transfer model. nih.govresearchgate.net This process involves the formation of a ternary complex, where the enzyme simultaneously binds both the acetyl donor (Ac-CoA) and the acceptor substrate (this compound). nih.govresearchgate.net The acetyl group is then transferred directly from Ac-CoA to the lysine residue of the substrate. nih.govresearchgate.net This is in contrast to a "ping-pong" mechanism, which would involve the formation of an acetylated enzyme intermediate. nih.govresearchgate.net

Due to the strong preference PA4794 exhibits for this compound, this peptide was selected for detailed kinetic studies to characterize the enzyme's activity. nih.govresearchgate.netresearchgate.net These experiments are foundational for understanding the efficiency and dynamics of the enzyme-substrate interaction.

| Parameter | Concentration | Role in Assay |

|---|---|---|

| Acetyl-Coenzyme A (Ac-CoA) | 0.5 mM | Acetyl group donor substrate, held at a constant concentration during inhibitor studies. nih.govresearchgate.net |

| This compound (NPAcGK) | 10 mM | Acceptor substrate, held at a constant concentration during inhibitor studies. nih.govresearchgate.net |

Substrate Recognition and Binding Motifs

The ability of acetyltransferases to select specific substrates is determined by precise molecular interactions within the enzyme's active site. For PA4794, specific structural features of this compound are critical for recognition and binding.

The position of the lysine residue within the peptide substrate is paramount for enzymatic activity. Studies have conclusively shown that a free carboxyl group on the C-terminal lysine is essential for substrate binding to PA4794. nih.govresearchgate.net This was demonstrated in an experiment where the peptide Gly-Lys-Gly, which has an internal lysine residue, was tested and showed no detectable acetylation. nih.govresearchgate.net This indicates that the enzyme's substrate-binding pocket cannot properly accommodate peptides where the target lysine is not at the C-terminus. nih.govresearchgate.net

The molecular basis for this specificity lies in a network of hydrogen bonds. nih.gov The C-terminal carboxyl group of the bound peptide forms critical hydrogen bonds with the guanidine (B92328) group of an arginine residue (Arg49) in the active site of PA4794. nih.govresearchgate.net This interaction is further stabilized by a hydrogen bond to the main chain of an asparagine residue (Asn80) and a water-mediated bond with a lysine residue (Lys32). nih.gov The critical role of Arg49 was confirmed through site-directed mutagenesis; changing this arginine to a glutamine residue resulted in a significant drop in enzymatic activity, underscoring its importance in binding the substrate's C-terminus. researchgate.net

While the C-terminal lysine is a primary determinant, the amino acids adjacent to it also influence how well the substrate fits into the enzyme's active site. nih.govresearchgate.net Comparative studies using various peptides revealed distinct preferences. For example, the activity of PA4794 was significantly lower with the substrate N-acetyl-Gly-Phe-Ala-Lys compared to N-acetyl-Gly-Phe-Gly-Lys. nih.govresearchgate.net This demonstrates a strong preference for a small glycine (B1666218) residue over the slightly larger alanine (B10760859) residue in the position immediately preceding the C-terminal lysine. nih.govresearchgate.net

Further screening suggested a general preference for small, hydrophobic amino acids in the two positions adjacent to the C-terminal lysine. nih.govresearchgate.net Among the peptides tested, the highest activities were observed for N-acetyl-Gly-Tyr-Gly-Lys and N-acetyl-Gly-Phe-Gly-Lys, although their activity was still lower than that for this compound. nih.govresearchgate.net Interestingly, structural analysis shows no significant interactions between the enzyme and the phenyl moiety of this compound, suggesting other factors are more dominant in its high affinity. nih.govresearchgate.net

Implications for Post-Translational Modifications and Enzyme Regulation

The specific enzymatic acetylation of this compound by a GNAT superfamily member carries significant implications for our understanding of post-translational modifications (PTMs) and their role in enzyme regulation. Acetylation, the addition of an acetyl group, is a widespread PTM in both prokaryotes and eukaryotes that can alter a protein's function in numerous ways. nih.govresearchgate.net

N-terminal acetylation, such as the phenylacetylation in this compound, is a common protein modification that can influence protein stability, folding, and interactions with other molecules. nih.govnih.gov The addition of the bulky, hydrophobic phenylacetyl group can significantly change the physicochemical properties of the peptide's N-terminus. While in the specific case of PA4794 the phenyl group does not appear to have direct interactions, in a broader biological context, such a modification could:

Create or Block Binding Sites: The N-terminal phenylacetyl group could act as a recognition motif for other proteins or enzymes, thereby initiating or inhibiting specific cellular pathways. Conversely, it could sterically hinder the binding of other molecules.

Alter Subcellular Localization: N-terminal modifications are known to act as signals for targeting proteins to specific cellular compartments, such as membranes. nih.gov

Regulate Protein Degradation: N-terminal acetylation can protect proteins from degradation by certain proteolytic pathways. nih.gov

The acetylation of the lysine residue within the this compound peptide is a form of lysine acetylation, a critical PTM for regulating enzyme activity. frontiersin.org Lysine acetylation neutralizes the positive charge of the lysine side chain, which can lead to conformational changes in the protein and affect its electrostatic interactions with substrates, cofactors, or other proteins. frontiersin.org

The high substrate specificity of enzymes like PA4794 for peptides such as this compound suggests a finely tuned regulatory mechanism. In a cellular environment, the presence and concentration of such specific peptides could directly influence the activity of the corresponding acetyltransferase. By acting as a preferred substrate, this compound could potentially compete with other protein substrates of the enzyme, thereby indirectly regulating the acetylation status and function of those other proteins. This highlights a potential mechanism of enzyme regulation where small peptides can modulate the activity of modifying enzymes, adding another layer of complexity to cellular signaling and metabolic control.

Structural Biology and Molecular Interactions

High-Resolution Structural Studies of N-Phenylacetyl-Gly-Lys Complexes

High-resolution structural methods are indispensable for visualizing the precise arrangement of atoms in this compound when it is bound to an enzyme. These techniques reveal the intricate details of the binding interface and the conformational state of both the ligand and the protein.

X-ray crystallography is a powerful technique that provides a static, high-resolution snapshot of a molecule's three-dimensional structure. migrationletters.comresearchgate.netuni-regensburg.dejeolusa.com In the context of this compound, this method has been instrumental in elucidating its binding mode within the active site of enzymes like the Gcn5-related N-acetyltransferase (GNAT) superfamily protein PA4794 from Pseudomonas aeruginosa. nih.govresearchgate.net

Studies have revealed the crystal structure of PA4794 in a ternary complex with coenzyme A (CoA) and the acetylated form of this compound. nih.govresearchgate.net This structural data provides a detailed view of how the peptide product is oriented within the enzyme's active site. For instance, the terminal carboxyl group of the lysine (B10760008) residue in the peptide is a critical recognition feature. nih.gov

Table 1: Crystallographic Data for PA4794 in Complex with Acetylated this compound and CoA

| Parameter | Value |

| PDB ID | 4KUA |

| Resolution (Å) | Not Specified |

| R-work / R-free | Not Specified |

| Space Group | Not Specified |

| Unit Cell Dimensions | Not Specified |

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution. uzh.chhmdb.caresearchgate.net While specific NMR studies focusing solely on the conformational analysis of this compound were not found in the provided search results, NMR is a standard method for studying peptide conformation. It can provide information on the torsion angles of the peptide backbone and the flexibility of different parts of the molecule. For small peptides, 1D and 2D NMR experiments like COSY and TOCSY can be used for resonance assignment. uzh.ch

Molecular Recognition Mechanisms

The specific and efficient binding of this compound to its target enzymes is governed by a combination of non-covalent interactions. These interactions collectively determine the affinity and specificity of the binding event.

Hydrogen bonds are crucial for the precise positioning of this compound within the binding pocket of enzymes. cambridgemedchemconsulting.com In the complex with PA4794, extensive hydrogen bonding is observed between the peptide and the enzyme. nih.gov The C-terminal carboxyl group of the lysine residue forms a significant hydrogen bond with the guanidine (B92328) group of an arginine residue (Arg49) in the enzyme. nih.govresearchgate.net This interaction is a key determinant for substrate recognition. nih.gov Additionally, the main chain atoms of the peptide form hydrogen bonds with the main chain of the enzyme, further stabilizing the complex. nih.govresearchgate.net The carbonyl of the Nε-acetyl group, formed after the reaction, is stabilized by a hydrogen bond with the main chain amine of a methionine residue (Met81). nih.govresearchgate.net

Table 2: Key Hydrogen Bonding Interactions between this compound and PA4794

| This compound Moiety | PA4794 Residue | Interaction Type |

| C-terminal carboxyl group | Arg49 | Hydrogen bond with guanidine group |

| C-terminal carboxyl group | Asn80 | Hydrogen bond with main chain nitrogen |

| Main chain nitrogen of Gly | Tyr68 | Hydrogen bond |

| Carbonyl of Nε-acetyl group | Met81 | Hydrogen bond with main chain amine |

Hydrophobic interactions and van der Waals forces also play a significant role in the binding of this compound. nih.govcambridgemedchemconsulting.com The phenyl group of the phenylacetyl moiety can engage in hydrophobic interactions with nonpolar residues in the binding pocket. In the case of the PA4794 enzyme, a tyrosine residue (Tyr68) participates in peptide binding through hydrophobic interactions. nih.govresearchgate.net However, it's noteworthy that in this particular enzyme complex, there are no substantial interactions observed with the phenyl moiety of the peptide. nih.gov This suggests that for PA4794, the recognition is more heavily dependent on the C-terminal lysine and the peptide backbone.

The binding of a ligand to a protein can often induce conformational changes in both molecules, a phenomenon known as "induced fit." nih.gov In the interaction between this compound and PA4794, the binding of the peptide induces a significant conformational change in a specific tyrosine residue (Tyr68) of the enzyme. nih.govresearchgate.net This residue moves to accommodate the peptide, participating in both hydrogen bonding and hydrophobic interactions. nih.govresearchgate.net Conversely, another tyrosine residue (Tyr128) does not change its conformation upon peptide binding, retaining its apo-form conformation. nih.govresearchgate.net Generally, in the case of PA4794, the binding of inhibitors does not lead to substantial conformational changes. nih.gov

Insights into Catalytic Mechanisms Derived from Structural Data

Structural and functional studies of enzymes in complex with this compound have provided significant insights into the molecular basis of substrate recognition and the mechanisms of catalysis. A primary example is the Gcn5-related N-acetyltransferase (GNAT) PA4794 from Pseudomonas aeruginosa, for which this compound has been identified as a preferred substrate. nih.govnih.gov

Analysis of the crystal structure of PA4794 in a ternary complex with coenzyme A (CoA) and the acetylated product of this compound offers a detailed view of the active site and the interactions governing catalysis. nih.govresearchgate.net PA4794 specifically catalyzes the Nε-acetylation of the C-terminal lysine residue of the peptide. nih.govresearchgate.net

A key feature of the enzyme-substrate interaction is the critical role of the free C-terminal carboxyl group of the lysine residue. nih.gov This carboxyl group is stabilized through a hydrogen bond with the main chain nitrogen of asparagine-80 (Asn80) and via a water molecule with lysine-32 (Lys32). nih.govresearchgate.net The main chain oxygens of the peptide also form interactions with the main chain of PA4794 through water molecules. nih.gov Interestingly, structural data reveals no significant interactions with the phenyl moiety of the N-phenylacetyl group, suggesting its role may be less critical for binding in this specific enzyme. nih.govresearchgate.net

Upon substrate binding, a notable conformational change is observed in tyrosine-68 (Tyr68). nih.gov This residue moves to participate in peptide binding through both hydrophobic interactions and hydrogen bonding with the main chain nitrogen of the glycine (B1666218) residue in this compound. nih.govresearchgate.net

Two primary mechanisms are generally proposed for acetyltransferase activity: a direct transfer mechanism and a ping-pong mechanism. The direct transfer involves the formation of a ternary complex where the primary amine of the substrate directly attacks the carbonyl carbon of acetyl-CoA. nih.gov The ping-pong mechanism involves the transient transfer of the acetyl group to a cysteine residue in the enzyme before its subsequent transfer to the acceptor substrate. nih.gov

A striking feature of the PA4794 active site is the absence of a conserved glutamic acid, aspartic acid, or histidine residue that typically functions as a general base to deprotonate the lysine's primary amine, a necessary step for nucleophilic attack. nih.govnih.gov This has led to the hypothesis that the catalytic mechanism may deviate from the canonical GNAT mechanism. While a ping-pong mechanism involving active site cysteines (Cys29 and Cys117) was considered, mutational studies did not support this alternative. nih.gov Instead, it is proposed that well-ordered water molecules present in the active site may mediate the deprotonation of the lysine amine, facilitating the direct transfer of the acetyl group from acetyl-CoA. nih.gov

The table below summarizes the key amino acid residues of PA4794 that interact with this compound, as derived from structural data.

| Interacting Residue in PA4794 | Interacting Moiety of this compound | Type of Interaction | Reference |

| Asn80 (main chain nitrogen) | C-terminal carboxyl group | Hydrogen bond | nih.govresearchgate.net |

| Lys32 (via water molecule) | C-terminal carboxyl group | Hydrogen bond | nih.govresearchgate.net |

| Tyr68 | Glycine (main chain nitrogen) | Hydrogen bond, Hydrophobic interaction | nih.govresearchgate.net |

| Main chain of PA4794 | Main chain oxygens | Water-mediated hydrogen bonds | nih.gov |

Role in Biochemical Pathways and Cellular Processes

Involvement in Amino acid Metabolism and Derivatization

N-Phenylacetyl-Gly-Lys is intrinsically linked to amino acid metabolism, particularly through the action of enzymes that modify amino acids and their derivatives. The phenylacetyl group, a key component of this compound, is recognized by certain enzymes involved in the processing of amino acids. For instance, penicillin G acylase (PGA) is a well-studied enzyme capable of hydrolyzing the N-phenylacetyl group from various molecules, including derivatives of amino acids. semanticscholar.orgresearchgate.net This enzymatic cleavage is a crucial step in the synthesis and modification of peptides and other bioactive molecules. semanticscholar.org The reaction involves the removal of the phenylacetyl moiety, yielding a free amino group on the glycine (B1666218) residue, which can then participate in further metabolic reactions or peptide bond formations. semanticscholar.orgcore.ac.uk

The metabolism of xenobiotic carboxylic acids often involves their conjugation with amino acids, a process that facilitates their excretion. researchgate.net This pathway involves the activation of the carboxylic acid to an acyl-CoA thioester, which then reacts with an amino acid like glycine. researchgate.net While not directly this compound, this process highlights the metabolic machinery that recognizes and processes phenylacetyl groups in conjunction with amino acids.

Furthermore, studies on Gcn5-related N-acetyltransferases (GNATs) have shown that these enzymes can acetylate lysine (B10760008) residues. nih.govnih.gov this compound has been identified as a substrate for certain GNATs, indicating its potential involvement in pathways that regulate protein function through lysine acetylation. nih.gov The specificity of these enzymes for substrates containing a C-terminal lysine suggests a role in processing or modifying peptides with this particular feature. nih.govresearchgate.net

Table 1: Enzymes Involved in the Metabolism and Derivatization of this compound and Related Compounds

| Enzyme | Role | Organism/Source |

| Penicillin G acylase (PGA) | Hydrolyzes the N-phenylacetyl group. semanticscholar.orgresearchgate.net | Escherichia coli, Alcaligenes faecalis semanticscholar.org |

| Gcn5-related N-acetyltransferase (GNAT) PA4794 | Catalyzes Nε-acetylation of C-terminal lysine residues. nih.govresearchgate.net | Pseudomonas aeruginosa nih.gov |

| Arylacetyl acyl-CoA:amino acid N-acyltransferase | Transfers arylacetyl groups to amino acids. genome.jp | Bovine liver mitochondria genome.jp |

Participation in Enzyme Activation Networks and Regulatory Crosstalk

The modification of proteins through the addition or removal of chemical groups like the phenylacetyl moiety can play a significant role in enzyme activation and regulatory networks. The enzymatic removal of a phenylacetyl group from a lysine side chain by penicillin G acylase can act as a deprotection step in the synthesis of insulin (B600854) analogs, thereby activating the final molecule. nih.gov This demonstrates how the presence or absence of the N-phenylacetyl group on a lysine residue can directly influence the biological activity of a peptide.

Lysine acetylation, a post-translational modification, is a key regulatory mechanism in both prokaryotes and eukaryotes. frontiersin.org GNATs, the enzymes responsible for this modification, are involved in a wide array of cellular processes, including transcriptional regulation and metabolic flux. nih.gov The fact that this compound is a substrate for a GNAT from Pseudomonas aeruginosa suggests that this compound, or similar structures, could be part of a regulatory network in this bacterium. nih.gov The acetylation of a C-terminal lysine could alter the peptide's interaction with other proteins or its localization within the cell, thereby modulating its function.

Furthermore, the interplay between different enzymes can create complex regulatory crosstalk. For example, the activation of certain proteases in Pseudomonas aeruginosa is a cascading process, where one protease activates another. nih.gov While not directly demonstrated for this compound, it is plausible that the modification of peptides by enzymes that recognize the phenylacetyl group could influence their susceptibility to proteases, thus integrating into these regulatory networks.

Hypothetical Roles in Microbial Physiology and Metabolism (e.g., Pseudomonas aeruginosa)

Pseudomonas aeruginosa, a metabolically versatile bacterium, possesses a wide range of enzymes that allow it to thrive in diverse environments. dtu.dkoup.com The presence of a GNAT enzyme (PA4794) in P. aeruginosa that specifically acetylates this compound points towards a potential physiological role for this compound or structurally related molecules in this organism. nih.govresearchgate.net

One hypothesis is that such compounds could be involved in cell signaling or quorum sensing. Bacteria are known to use small molecules for communication. nih.gov The modification of peptides could alter their signaling properties. Another possibility is a role in detoxification or metabolism of aromatic compounds. P. aeruginosa is known for its ability to degrade a variety of aromatic compounds, and the phenylacetyl moiety could be a byproduct or intermediate in these metabolic pathways.

The adaptation of P. aeruginosa to specific environments, such as the cystic fibrosis lung, involves significant metabolic shifts. dtu.dknih.gov These adaptations often involve changes in amino acid metabolism and the production of various virulence factors. nih.gov It is conceivable that peptides like this compound, or the enzymes that process them, play a role in these adaptive processes, potentially influencing virulence or persistence. For instance, the regulation of the type III secretion system, a key virulence factor in P. aeruginosa, is linked to metabolic state. nih.gov

Table 2: Research Findings on this compound and Related Processes in Pseudomonas aeruginosa

| Research Area | Finding | Implication |

| Enzyme Activity | The GNAT enzyme PA4794 from P. aeruginosa acetylates the Nε-amine of a C-terminal lysine in this compound. nih.govresearchgate.net | Suggests a specific protein acetyltransferase activity for C-terminal lysines. nih.gov |

| Enzyme Inhibition | Cephalosporin antibiotics can inhibit PA4794 by mimicking the acetylated peptide product. nih.govresearchgate.net | Provides a potential target for developing new antimicrobial agents. |

| Protease Activation | Activation of the aminopeptidase (B13392206) PaAP involves a proteolytic cascade requiring other proteases like elastase and LysC. nih.gov | Highlights the complex regulatory networks that could potentially involve modified peptides. |

Potential as a Biochemical Probe for Metabolic Studies

The specific recognition of this compound by certain enzymes makes it a valuable tool for studying metabolic pathways. Its use as a substrate in enzyme assays allows for the detailed kinetic characterization of enzymes like the GNAT PA4794. nih.govresearchgate.net By varying the concentrations of this compound and a co-substrate like Acetyl-CoA, researchers can determine key enzymatic parameters. nih.gov

Furthermore, modified versions of peptides containing a phenylacetylated lysine can be used as probes to investigate hormone-receptor interactions. For example, insulin analogs with a phenylacetyl-protected lysine have been synthesized to study their binding to the insulin receptor. whiterose.ac.ukacs.org The phenylacetyl group serves as a protecting group during synthesis and can be selectively removed to yield the active hormone analog. nih.govwhiterose.ac.uk This approach allows for the precise modification of peptides to dissect the structural determinants of their biological activity.

The development of labeled biochemical probes is another area where this compound could be useful. By incorporating a reporter group, such as a fluorescent tag or a radioisotope, into the this compound structure, it could be used to track its uptake and metabolism within cells or to identify its binding partners. nih.govnih.gov This would provide valuable insights into the cellular processes in which it is involved.

Advanced Analytical Methodologies for N Phenylacetyl Gly Lys Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the isolation and quantification of N-Phenylacetyl-Gly-Lys from various matrices. The separation is typically based on the differential partitioning of the analyte between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of peptides and related molecules. nih.govhplc.eu For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. hplc.eu In this mode, a non-polar stationary phase, such as octadecylsilyl-silica (C18), is used with a polar mobile phase. hplc.eu

The separation mechanism relies on the hydrophobic interactions between the phenylacetyl and lysine (B10760008) side-chain moieties of the molecule and the non-polar stationary phase. Elution is typically achieved by using a gradient of an organic solvent, like acetonitrile, mixed with an aqueous phase. nih.gov To improve peak shape and resolution, an ion-pairing agent such as trifluoroacetic acid (TFA) is often added to the mobile phase at low concentrations (e.g., 0.1%). hplc.eu Detection is commonly performed using a UV detector, as the phenylacetyl group provides a strong chromophore. For instance, in the analysis of amino acids derivatized with phenylisothiocyanate, a similar aromatic moiety, detection at 254 nm is effective. nih.govresearchgate.net

| Parameter | Typical Condition | Purpose |

| Column | C18, Wide Pore (e.g., 300 Å) | Provides hydrophobic interaction for separation. Wide pores are suitable for peptides. hplc.eu |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent for good peak shape. hplc.eu |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic modifier to elute the compound. |

| Gradient | Increasing percentage of Mobile Phase B | To elute compounds with varying hydrophobicities. |

| Flow Rate | 1.0 mL/min (analytical scale) | Standard flow for analytical columns. |

| Detection | UV at ~254-260 nm | The phenylacetyl group absorbs UV light in this range. researchgate.net |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. chromatographytoday.comchromatographyonline.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates instrumentation capable of handling much higher backpressures. biopharminternational.com

For the analysis of this compound, transitioning from HPLC to UHPLC can offer several advantages. The increased peak capacity and narrower peaks allow for better separation from closely related impurities or metabolites in complex samples. chromatographytoday.com Furthermore, the analysis time can be dramatically reduced, often by a factor of up to nine, without sacrificing resolution, which is highly beneficial for high-throughput screening. biopharminternational.com The fundamental principles of separation remain the same as in HPLC (e.g., reversed-phase), but the operational parameters are adjusted for the smaller particle size columns. chromatographyonline.com The enhanced sensitivity is particularly valuable when analyzing samples with low concentrations of the target analyte. biopharminternational.com

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the structural analysis and sensitive quantification of molecules like this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about molecular weight and elemental composition.

LC-MS/MS for Structural Elucidation and Quantification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides both separation and highly specific detection, making it a powerful tool for analyzing this compound in complex mixtures. mdpi.comnih.gov After separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer.

For structural elucidation, tandem MS (MS/MS) is employed. The precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), causing it to break into characteristic fragment ions. ncsu.edu The fragmentation of peptides typically occurs at the amide bonds, producing b- and y-type ions, which allows for sequence confirmation. ncsu.edu Additionally, for acylated peptides, neutral loss of the acyl group can be a prominent fragmentation pathway. nih.gov Analysis of these fragments helps to confirm the identity and structure of the molecule.

For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is often used. This highly sensitive and selective technique involves monitoring specific transitions from a precursor ion to one or more product ions. In a study analyzing the related compound phenylacetylglutamine, a robust isotope dilution LC-MS/MS method was established with a linear range of 0.02-10 µg/mL. nih.gov

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | The m/z of the protonated this compound molecule. |

| Fragmentation Mode | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) nih.gov |

| Key Fragment Ions | Expected b- and y-type ions from peptide backbone cleavage; ion from the phenylacetyl moiety. ncsu.edu |

| Quantification Mode | Selected Reaction Monitoring (SRM) |

Spectroscopic Methods for Molecular Analysis

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte to provide information about its structure and concentration.

UV/Vis Spectrophotometry

UV/Vis spectrophotometry is a straightforward and accessible technique for the quantification of this compound, provided it is in a relatively pure solution. The method is based on the absorption of ultraviolet or visible light by the molecule. The phenylacetyl group in this compound contains a benzene (B151609) ring, which is a strong chromophore that absorbs UV radiation. mdpi.com

A study on a similar compound, (S)-N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), demonstrated the utility of this technique. The maximum absorbance was found to be at 258 nm. A quantitative method was developed and validated, showing good linearity over a concentration range of 0.6 to 1.8 mg/mL. The limit of detection (LOD) and limit of quantification (LOQ) were also determined, highlighting the method's sensitivity. For this compound, a similar absorption maximum is expected due to the identical chromophore. The technique is rapid and non-destructive, making it suitable for routine quantitative analysis.

| Parameter | Finding for a Related Compound ((S)-N-phenylacetyl-L-prolylglycine ethyl ester) |

| Maximum Wavelength (λmax) | 258 nm |

| Linear Range | 0.6 - 1.8 mg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.14 - 0.16 mg/mL |

| Limit of Quantification (LOQ) | 0.42 - 0.49 mg/mL |

NMR Spectroscopy for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. It provides detailed information about the molecular structure by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-¹³C (¹³C).

For structural confirmation, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments is employed. ¹H NMR spectra provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals corresponding to the protons of the phenyl ring, the acetyl group, the glycine (B1666218) backbone, and the lysine side chain would be expected. The integration of these signals confirms the relative number of protons in each moiety, while the splitting patterns (multiplicity) reveal proton-proton coupling, helping to piece together the molecular framework.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical nature (e.g., carbonyl, aromatic, aliphatic).

Two-dimensional NMR techniques are used to establish connectivity. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, confirming the sequence of amino acids and the structure of the side chain. Heteronuclear Single Quantum Coherence (HSQC) correlates directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) correlations, which is critical for confirming the connectivity between the phenylacetyl group, the glycine, and the lysine residue.

Beyond static structural confirmation, NMR is also a powerful technique for studying the conformational dynamics of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons. This data provides insights into the molecule's preferred three-dimensional structure and flexibility. By conducting experiments at various temperatures, researchers can also investigate dynamic processes such as bond rotations and conformational exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl (aromatic) | 7.20 - 7.40 | Multiplet |

| Phenylacetyl CH₂ | 3.65 | Singlet |

| Glycine α-CH₂ | 3.90 | Doublet |

| Lysine α-CH | 4.30 | Multiplet |

| Lysine β-CH₂ | 1.85 | Multiplet |

| Lysine γ-CH₂ | 1.50 | Multiplet |

| Lysine δ-CH₂ | 1.68 | Multiplet |

| Lysine ε-CH₂ | 3.00 | Triplet |

Method Development and Validation for Research Applications

Principles of Experimental Design for Optimization

The development of robust and reliable analytical methods for this compound research is underpinned by systematic optimization strategies, primarily through the application of Design of Experiments (DoE). americanpharmaceuticalreview.comamericanpharmaceuticalreview.com DoE is a statistical approach that allows for the simultaneous assessment of multiple experimental variables, moving beyond the inefficient and often incomplete one-factor-at-a-time (OFAT) approach. americanpharmaceuticalreview.com The primary goal is to obtain the maximum amount of information from the minimum number of experiments, thereby saving time and resources. rsc.org

The process begins with defining the analytical target profile (ATP), which outlines the objectives and required performance characteristics of the method. acs.org This is followed by a risk assessment to identify critical method parameters (factors) that could potentially influence the analytical results (responses or critical method attributes). acs.org

For the optimization of an HPLC method for this compound, key factors could include:

Mobile phase composition (e.g., percentage of organic solvent)

pH of the aqueous buffer

Column temperature

Flow rate

Screening designs, such as Plackett-Burman, can be used initially to efficiently identify the most influential factors from a larger list of potential variables. americanpharmaceuticalreview.com Once the critical factors are identified, response surface methodology (RSM) is employed for optimization. rsc.org Designs like Box-Behnken or central composite designs are used to explore the relationships between the factors and the measured responses (e.g., peak resolution, retention time, peak asymmetry). nih.gov These experiments generate data that can be fitted to a mathematical model, often a quadratic polynomial equation, which describes the response surface. acs.org This model allows for the visualization of the relationships through contour plots and the identification of the optimal experimental conditions. acs.org

The outcome of this process is the definition of a Method Operable Design Region (MODR), also known as the design space. acs.org Within this multidimensional space, any combination of the adjusted parameters will consistently produce results that meet the predefined quality criteria, ensuring the method's robustness. acs.org

Table 2: Example of a Factorial Design for HPLC Method Optimization This table illustrates a hypothetical 3-factor, 2-level full factorial design.

| Run | Factor A: Temperature (°C) | Factor B: Organic Solvent (%) | Factor C: pH | Response: Peak Resolution |

|---|---|---|---|---|

| 1 | 30 (-) | 40 (-) | 3.0 (-) | (Result) |

| 2 | 40 (+) | 40 (-) | 3.0 (-) | (Result) |

| 3 | 30 (-) | 50 (+) | 3.0 (-) | (Result) |

| 4 | 40 (+) | 50 (+) | 3.0 (-) | (Result) |

| 5 | 30 (-) | 40 (-) | 4.0 (+) | (Result) |

| 6 | 40 (+) | 40 (-) | 4.0 (+) | (Result) |

| 7 | 30 (-) | 50 (+) | 4.0 (+) | (Result) |

| 8 | 40 (+) | 50 (+) | 4.0 (+) | (Result) |

Quality Assurance and Quality Control in Analytical Research

A robust QA/QC program helps to detect and minimize errors, reduce variability, and ensure that the analytical method remains fit for purpose throughout its lifecycle. acs.orgfiveable.me The foundation of this program is method validation, which provides documented evidence that a method is suitable for its intended use. jfda-online.com Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). americanpharmaceuticalreview.comnih.gov

Key validation parameters evaluated to ensure the quality of an analytical method for this compound include:

Specificity: The ability to accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. pensoft.net

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. jfda-online.com

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. scispace.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day precision). scispace.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

Ongoing QC measures include the regular analysis of system suitability tests, blanks, and control samples to monitor method performance over time. fiveable.me Adherence to these QA and QC principles is essential for producing high-quality, reproducible, and defensible research data on this compound. google.com

Table 3: Key Quality Control Parameters in Analytical Method Validation

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ensures the signal is from the analyte of interest. | Peak purity analysis; no interference at the analyte's retention time. |

| Linearity | Confirms a proportional response to concentration. | Correlation coefficient (r²) > 0.999. pensoft.netresearchgate.net |

| Accuracy | Measures closeness to the true value. | Recovery within 98-102%. |

| Precision | Assesses the scatter of data from replicate measurements. | Relative Standard Deviation (RSD) < 2%. researchgate.net |

| Robustness | Evaluates the method's reliability with minor changes. | RSD < 2% for varied parameters (e.g., pH ±0.2, temp ±2°C). researchgate.net |

| LOD / LOQ | Defines the lower limits of the method's capability. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Theoretical and Computational Approaches

Molecular Dynamics (MD) Simulations of N-Phenylacetyl-Gly-Lys and its Complexes

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively detailed in publicly available literature, the application of this technique to the broader Gcn5-related N-acetyltransferase (GNAT) family, to which its target enzymes belong, provides a clear framework for its utility. MD simulations are powerful computational tools used to model the motion of atoms and molecules over time, offering a dynamic view of biological systems.

For instance, MD simulations of human N-terminal acetyltransferases (NATs) with various peptide substrates have been conducted to elucidate the principles of substrate specificity. plos.org These simulations reveal how enzymes stabilize peptide substrates through a network of hydrogen bonds and van der Waals interactions, with the energetic contributions decreasing along the peptide chain from the N-terminus. plos.org Similarly, simulations on a Helicobacter pylori protein acetyltransferase suggest that substrate-binding loops are highly dynamic, a feature that likely facilitates the accommodation of multiple substrates. nih.gov

Applied to the this compound-enzyme complex, MD simulations could:

Assess the stability of the ligand within the enzyme's active site over time.

Characterize the flexibility of different regions of the peptide and the protein upon binding.

Identify key water molecules that may mediate interactions between the peptide and the enzyme, a feature noted in the structural analysis of several GNATs. mdpi.com

Calculate the free energy of binding, providing a quantitative measure of binding affinity.

Such studies would complement static structural data by revealing the dynamic nature of the recognition and binding process.

Docking Studies for Ligand-Protein Interaction Prediction

Docking studies are computational techniques that predict the preferred orientation of one molecule when bound to a second to form a stable complex. For this compound, these studies are informed by the crystal structure of its complex with the Pseudomonas aeruginosa GNAT enzyme, PA4794. researchgate.net Analysis of this structure reveals critical interactions that stabilize the peptide in the active site.

The most significant interactions occur with the C-terminal lysine (B10760008) of the peptide. The free carboxyl group of this lysine is essential for binding and is stabilized by hydrogen bonds with the side chain of Arginine 49 (Arg49) and the main-chain nitrogen of Asparagine 80 (Asn80). researchgate.net In contrast, the phenylacetyl moiety at the N-terminus has no substantial direct interactions with the enzyme, suggesting its role may be less critical for binding affinity compared to the C-terminal residue. researchgate.net Another key residue, Tyrosine 68 (Tyr68), participates in binding through hydrophobic interactions and a hydrogen bond to the main-chain nitrogen of the glycine (B1666218) residue in this compound. researchgate.net

| Peptide Moiety | Interacting Enzyme Residue (PA4794) | Interaction Type | Reference |

|---|---|---|---|

| C-terminal Carboxyl Group (of Lysine) | Arg49 (Side Chain) | Hydrogen Bond | researchgate.net |

| C-terminal Carboxyl Group (of Lysine) | Asn80 (Main Chain N) | Hydrogen Bond | researchgate.net |

| C-terminal Carboxyl Group (of Lysine) | Lys32 | Water-mediated Hydrogen Bond | researchgate.net |

| Glycine (Main Chain N) | Tyr68 | Hydrogen Bond & Hydrophobic Interaction | researchgate.net |

| Peptide Main Chain Oxygens | PA4794 Main Chain | Water-mediated Hydrogen Bonds | researchgate.net |

| Phenylacetyl Moiety | - | No substantial interactions observed | researchgate.net |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical (QC) calculations, such as those using Density Functional Theory (DFT), are used to model the electronic structure of molecules and elucidate reaction mechanisms at an atomic level. For the acetylation of this compound by a GNAT enzyme, QC methods can help distinguish between possible catalytic pathways.

Two primary mechanisms are debated for GNAT enzymes:

Direct-Transfer Mechanism: This pathway involves a direct nucleophilic attack by the substrate's primary amine on the thioester carbonyl of Acetyl-Coenzyme A (Acetyl-CoA). It is often facilitated by a general base residue (like glutamate) that deprotonates the amine to increase its nucleophilicity, and a general acid residue (like tyrosine) that protonates the leaving Coenzyme A thiol. researchgate.netfrontiersin.org

Ping-Pong Mechanism: In this two-step mechanism, the acetyl group is first transferred from Acetyl-CoA to a nucleophilic residue on the enzyme (such as a cysteine or serine), forming a covalent acyl-enzyme intermediate. frontiersin.orgnih.gov In the second step, the acetyl group is transferred from the enzyme to the substrate. frontiersin.org

QC calculations can model the transition states of these pathways. By calculating the energy barriers for each proposed step, researchers can determine the most likely mechanism. For example, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods, where the active site is treated with high-level QC calculations and the rest of the protein with classical mechanics, can provide invaluable energetic details of the chemical transformations. researchgate.net For an enzyme like PA4794 acting on this compound, these calculations could clarify whether the reaction proceeds via direct transfer or involves a covalent enzyme intermediate.

Homology Modeling for Enzyme Structure Prediction

Homology modeling is a computational method used to generate a three-dimensional model of a protein when its experimental structure has not been determined. The process relies on the known experimental structure of a homologous protein (a "template"). This technique is particularly relevant for the large GNAT superfamily, where members share a conserved structural fold despite often having low sequence identity. plos.orgnih.gov

Before the crystal structure of an enzyme that binds this compound (like PA4794) was available, or for studying related uncharacterized GNATs, homology modeling would be the primary approach to obtain a structural hypothesis. The process typically involves:

Template Identification: Searching protein structure databases (like the PDB) for proteins with significant sequence similarity to the target enzyme.

Sequence Alignment: Aligning the amino acid sequence of the target with the template sequence. researchgate.net

Model Building: Constructing the 3D model of the target protein based on the aligned template structure.

Refinement and Validation: Optimizing the model to resolve unfavorable atomic clashes and validating its stereochemical quality.

For example, a homology model of a Chryseobacterium N-acetyltransferase was successfully used to identify key amino acid residues involved in binding and catalysis. researchgate.net Similarly, the structure of a Vibrio vulnificus NAT was modeled using SWISS-MODEL to analyze its complex with Coenzyme A. frontiersin.org Such models provide a crucial structural platform for subsequent docking studies and for designing site-directed mutagenesis experiments to test functional hypotheses. plos.orgresearchgate.net

Computational Analysis of Conformation and Reactivity

The analysis of molecular conformation and its influence on chemical reactivity is a cornerstone of computational chemistry. For this compound, this involves studying how its three-dimensional shape, both free in solution and when bound to an enzyme, dictates its ability to be recognized and acetylated.

Structural data from the ternary complex of PA4794, Coenzyme A, and the acetylated this compound product reveal significant conformational changes upon binding. researchgate.net These changes are critical for positioning the substrate for catalysis and are summarized below.

| Molecule | Residue/Moiety | Observed Conformational Change | Reference |

|---|---|---|---|

| Enzyme (PA4794) | Tyr68 | Undergoes a significant conformational change to participate in peptide binding. | researchgate.net |

| Enzyme (PA4794) | Tyr128 | Changes conformation upon Acetyl-CoA binding, but returns to its apo-form conformation after the reaction, before product release. | researchgate.net |

| Ligand (NPAcGK) | Phenylacetyl Moiety | Modeled with two alternative conformations in the active site. | researchgate.net |

The reactivity of the complex is directly linked to its conformation. The binding of this compound in the active site orients the ε-amino group of its lysine residue for nucleophilic attack on the Acetyl-CoA thioester. The conformational changes in enzyme residues like Tyr68 and Tyr128 are not merely for binding but are integral to creating a catalytically competent environment. researchgate.net Computational analysis helps to connect these observed structural changes to the energetics of the reaction, explaining how the enzyme lowers the activation energy of the acetyl transfer. By combining structural data with reactivity theories derived from quantum mechanics, a complete picture emerges of how the specific bound conformation of this compound leads to its efficient acetylation.

Future Directions and Emerging Research Avenues

Development of N-Phenylacetyl-Gly-Lys Derivatives for Specific Research Applications

The development of derivatives of this compound is a promising avenue for creating specialized molecular tools for research. While extensive research into derivatives of this specific compound is not widely documented, the principles of peptide and organic chemistry provide a clear path for their creation. Methodologies such as the Ugi four-component reaction could be employed to synthesize novel N-alkylated derivatives, allowing for the introduction of diverse functional groups. mdpi.com

Future research could focus on synthesizing derivatives with specific properties, for instance, by incorporating fluorescent tags or photoreactive groups. These modified versions of this compound would be invaluable for studying its uptake, localization within cells, and interaction with enzymatic targets in real-time. Furthermore, derivatives with altered stability or modified side chains could be developed to probe the structural requirements for its recognition and processing by enzymes. The synthesis of a library of such derivatives would enable high-throughput screening to identify compounds with enhanced or inhibitory effects on specific biological pathways, thereby providing more refined tools for biochemical and cell biology research.

Elucidation of Novel Enzymatic Pathways Involving this compound

Current research has identified this compound (NPAcGK) as a preferred substrate for the Gcn5-related N-acetyltransferase (GNAT) superfamily protein PA4794, which is found in Pseudomonas aeruginosa. This enzyme specifically catalyzes the Nε-acetylation of the C-terminal lysine (B10760008) of the peptide. researchgate.netrsc.org The interaction between PA4794 and NPAcGK has been studied, revealing that a free C-terminal carboxyl group on the lysine is critical for substrate binding and that the enzyme has a strong preference for this peptide. researchgate.net

Future research will likely focus on identifying other enzymes that recognize and metabolize this compound in various organisms. Given that the compound contains a phenylacetyl moiety, it is plausible that it could be involved in or interact with pathways related to phenylacetic acid metabolism. For example, the phenylacetic acid degradation pathway is the primary aerobic route for the metabolism of this compound in bacteria and involves enzymes such as phenylacetate-CoA ligases. nih.gov Investigating whether this compound can be processed by enzymes in this or related pathways is a key area for future exploration. The discovery of novel enzymes and pathways will broaden our understanding of the metabolic fate and potential signaling roles of this compound.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the role of this compound requires the integration of data from various "omics" fields, including metabolomics, proteomics, and transcriptomics. While dedicated multi-omics studies focused solely on this compound are not yet prevalent, the approach is becoming increasingly common in biological research. biorxiv.orgcore.ac.uk For instance, a recent study on colorectal cancer utilized a multi-omics approach and identified "N-phenyl acetyl glycine" as a metabolite that was significantly down-regulated in response to a combination of fecal microbiota transplantation and anti-PD-1 therapy. frontiersin.org

Future research should aim to apply similar integrated multi-omics strategies to specifically investigate the impact of this compound on cellular systems. By exposing cells or organisms to the compound and subsequently analyzing the changes in the metabolome, proteome, and transcriptome, researchers can uncover its broader biological effects. This approach can help to identify the metabolic networks in which this compound participates, the proteins whose expression or activity it influences, and the gene expression patterns it alters. Such a holistic view is essential for constructing a comprehensive picture of its function, from its direct enzymatic interactions to its downstream effects on cellular physiology and pathology.

| Research Area | Potential Application of Multi-Omics | Key Metabolites/Pathways of Interest |

| Oncology | Identifying biomarkers for therapeutic response. | N-phenyl acetyl glycine (B1666218), Amino acid metabolism. frontiersin.org |

| Microbiome Research | Understanding host-microbe metabolic interactions. | Phenylacetylated compounds, Bile acid metabolism. nih.gov |

| Neuroscience | Elucidating mechanisms of neuroactive compounds. | Tryptophan metabolites, Neurotransmitters. core.ac.uk |

| Radiation Exposure | Discovering biomarkers for radiation injury. | Acetylcarnitine, Suberylglycine, Serpin Family A9. biorxiv.org |

Advanced Computational Modeling for Predictive Research